N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
Introduction and Background
Historical Context of Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives have been integral to medicinal chemistry since their first synthesis in 1898 by Hans von Pechmann, who produced pyrazole via the reaction of acetylene with diazomethane. The discovery of pyrazole’s heterocyclic structure—a five-membered ring with two adjacent nitrogen atoms—laid the foundation for synthetic modifications aimed at enhancing bioactivity. By the mid-20th century, pyrazole-based compounds emerged as critical agents in drug development, exemplified by the commercialization of celecoxib, a selective COX-2 inhibitor, and stanozolol, an anabolic steroid.
The structural versatility of pyrazoles allows for substitutions at the 1-, 3-, and 5-positions, enabling fine-tuning of physicochemical properties such as solubility, metabolic stability, and target affinity. For instance, the introduction of sulfonamide groups in celecoxib improved selectivity for cyclooxygenase-2, reducing gastrointestinal toxicity compared to non-selective NSAIDs. Pyrazole derivatives have since expanded into diverse therapeutic areas, including oncology (e.g., CDPPB for glioblastoma) and agriculture (e.g., fipronil as an insecticide).
Significance of the Cyclopenta[c]pyrazole Scaffold in Drug Discovery
The cyclopenta[c]pyrazole scaffold, characterized by a fused bicyclic system of a cyclopentane ring and a pyrazole moiety, has garnered attention for its conformational rigidity and three-dimensional topology. This scaffold enhances binding interactions with hydrophobic pockets in enzymatic targets, as demonstrated in kinase inhibitors such as c-Met and Pim-1. Recent advancements in synthetic methodologies, including solvent-directed divergent reactivity of iodotriazoles, have enabled efficient access to bicyclo[3.1.0]hexane and cyclopenta[c]pyrazole derivatives.
A comparative analysis of scaffold bioactivity reveals that cyclopenta[c]pyrazole derivatives exhibit superior target engagement compared to monocyclic pyrazoles. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid—a cyclopenta[c]pyrazole analog—serves as a precursor for six commercial fungicides targeting succinate dehydrogenase. The scaffold’s ability to accommodate sulfonyl chloride groups (e.g., 2-cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride) further expands its utility in covalent inhibitor design.
Evolution of Tetrahydrocyclopenta[c]pyrazole Research
Tetrahydrocyclopenta[c]pyrazole derivatives, characterized by partial saturation of the cyclopentane ring, represent a strategic evolution aimed at balancing metabolic stability and bioavailability. Early synthetic routes relied on Knorr-type condensations of 1,3-diketones with hydrazines, but modern approaches leverage multicomponent reactions and transition metal catalysis. The introduction of tetrahydrothiophene sulfone groups, as seen in the target compound, emerged from efforts to enhance solubility and modulate electronic properties.
Key milestones in tetrahydrocyclopenta[c]pyrazole research include:
Current Research Landscape and Objectives
Contemporary studies focus on optimizing tetrahydrocyclopenta[c]pyrazole derivatives for precision medicine applications. The compound N-(benzo[d]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide exemplifies this trend, combining three pharmacophores:
- Benzodioxole : Enhances blood-brain barrier penetration.
- Tetrahydrothiophene sulfone : Improves aqueous solubility and hydrogen bonding capacity.
- Tetrahydrocyclopenta[c]pyrazole : Provides a rigid scaffold for target binding.
Table 1: Recent Advances in Cyclopenta[c]pyrazole Research
Current objectives include elucidating the compound’s mechanism of action against undisclosed targets (likely kinases or GPCRs) and optimizing its pharmacokinetic profile through prodrug strategies.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-19(20-9-12-4-5-16-17(8-12)27-11-26-16)18-14-2-1-3-15(14)21-22(18)13-6-7-28(24,25)10-13/h4-5,8,13H,1-3,6-7,9-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKYZHZTZKJNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (referred to as Compound A) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound A has a complex structure characterized by its unique functional groups, which contribute to its biological properties. The molecular formula is C19H22N2O4S, and it exhibits a molecular weight of approximately 362.45 g/mol. The compound's structure includes a benzo[d][1,3]dioxole moiety and a tetrahydrothiophene ring, which are known for their diverse biological activities.
The biological activity of Compound A can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the dioxole ring is associated with antioxidant properties, which may help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that Compound A may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Properties : Some derivatives of compounds containing the benzo[d][1,3]dioxole structure have shown antimicrobial activity against various pathogens.
Pharmacological Effects
Research indicates that Compound A exhibits several pharmacological effects:
- Cytotoxicity : In vitro studies have demonstrated that Compound A can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Animal models indicate that Compound A may protect neuronal cells from damage due to neurotoxins.
- Antidiabetic Potential : Some studies have indicated that Compound A may improve insulin sensitivity and glucose metabolism.
Data Tables
Case Studies
- Anticancer Activity :
- Neuroprotection :
- Diabetes Management :
Scientific Research Applications
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic molecule that has garnered attention in various fields of scientific research. This article discusses its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.
Anticancer Activity
Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of the pyrazole scaffold have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Pyrazole Derivatives in Cancer Treatment
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives induced apoptosis in breast cancer cells by activating caspase pathways. The compound's interaction with specific protein targets was assessed using molecular docking studies, revealing favorable binding affinities that support its potential as an anticancer agent.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory processes.
Case Study: Inhibition of Inflammatory Mediators
In a controlled study involving animal models of inflammation, the administration of pyrazole-based compounds resulted in a significant reduction of edema and inflammatory markers. The findings suggest that these compounds could be developed into therapeutic agents for treating inflammatory diseases.
Neuroprotective Effects
Another promising application of this compound lies in neuroprotection. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection in Neurodegenerative Disorders
Research published in Neuroscience Letters highlighted the neuroprotective effects of pyrazole derivatives against glutamate-induced toxicity in neuronal cell cultures. The study utilized various assays to measure cell viability and oxidative stress levels, indicating that these compounds could serve as potential treatments for neurodegenerative diseases like Alzheimer's.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-3-carboxamide Derivatives
Key analogs and their distinguishing features:
Sulfonamide-Containing Analogs
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide (CAS 898405-32-8): Shares the 1,1-dioxidotetrahydrothiophene sulfone group but lacks the pyrazole-carboxamide scaffold. The nitro group increases reactivity, limiting its therapeutic utility compared to the target compound .
- N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride (CAS 1216418-08-4): Incorporates a sulfone-like nitro group but within a benzothiazole framework. The dimethylaminopropyl chain enhances solubility but reduces target selectivity .
Chirality Considerations
For example:
- Fluoxetine enantiomers : The S-enantiomer is 9.4× more toxic than the R-form in aquatic organisms .
- Cyclopenta[c]pyrazole analogs : Chiral centers in the tetrahydrothiophene sulfone or cyclopenta ring could lead to divergent pharmacological profiles, necessitating enantiomeric resolution studies .
Data Tables
Table 1: Physicochemical Properties
Q & A
Q. Advanced Research Focus
- Lipophilicity : Calculate log values via HPLC or computational tools like SwissADME to assess membrane permeability .
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and correlate with Hansen solubility parameters .
- Metabolic Stability : Use liver microsome assays (human/rat) to quantify CYP450-mediated degradation; identify metabolic soft spots via LC-MS/MS .
How should conflicting biological activity data be addressed in SAR studies?
Advanced Research Focus
Contradictions in structure-activity relationships (SAR) may arise from off-target effects or assay variability. Mitigation strategies include:
- Orthogonal Assays : Validate activity in cell-free (e.g., enzymatic) and cell-based assays (e.g., reporter gene systems) .
- Proteomics Profiling : Use affinity pulldown/MS to identify unintended targets .
- Synthetic Reiteration : Prepare analogs with incremental modifications (e.g., substituent halogens) to isolate critical pharmacophores .
What methodologies are effective for optimizing reaction scalability while maintaining stereochemical integrity?
Q. Advanced Research Focus
- Flow Chemistry : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) and reduce racemization .
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis of stereocenters .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
